Drimendiol

Vue d'ensemble

Description

Le Drimendiol est un alcool sesquiterpénoïde dérivé du drimenol. Il appartient à la classe des octahydronaphtalènes et se caractérise par la présence de deux groupes hydroxyles aux positions 11 et 12 de la structure du drimenol . Le this compound se trouve dans diverses plantes, notamment le Drimys winteri, et a été étudié pour ses activités biologiques, notamment ses propriétés antifongiques .

Applications De Recherche Scientifique

Antifungal Activity

Overview

Drimendiol exhibits notable antifungal properties, particularly against Candida species. Studies have demonstrated that this compound and its biotransformation products possess significant antifungal activity, making them potential candidates for developing new antifungal agents.

Case Study: Biotransformation by Cladosporium antarcticum

A study investigated the biotransformation of this compound using the fungus Cladosporium antarcticum, leading to the production of two major metabolites: 9α-hydroxythis compound and 3β-hydroxythis compound. These compounds showed minimal inhibitory concentrations (MIC) against pathogenic Candida species, with the latter exhibiting an MIC lower than 15 µg/mL against Candida albicans, C. krusei, and C. parapsilosis .

| Compound | Yield (%) | MIC (µg/mL) |

|---|---|---|

| This compound | - | 12-50 |

| 9α-Hydroxythis compound | 19.4 | <15 |

| 3β-Hydroxythis compound | 35 | <15 |

Agrochemical Applications

Overview

this compound has been explored for its potential use in agrochemistry, particularly as a natural pesticide or antifeedant due to its insect-repelling properties.

Case Study: Antifeedant Properties

Research on polygodial, a related compound, indicated that drimeniol derivatives could serve as effective antifeedants against herbivorous insects. The study highlighted that these compounds could be synthesized in transgenic organisms, enhancing their production for agricultural applications .

Pharmaceutical Development

Overview

The unique structure of this compound allows it to interact with various biological targets, making it a candidate for pharmaceutical development.

Case Study: Mechanism of Action Against Candidiasis

Molecular dynamics simulations have shown that this compound can bind to lanosterol 14-alpha demethylase, an enzyme crucial for ergosterol synthesis in fungi. This suggests that this compound could be developed into a drug with fewer side effects than conventional antifungals like fluconazole .

Biotechnological Applications

Overview

this compound's biosynthetic pathways have been studied for their potential in biotechnology, particularly in producing bioactive compounds through microbial fermentation.

Case Study: Production via Genetic Engineering

The identification of drimenol oxidase from Persicaria hydropiper has paved the way for genetically modified organisms capable of producing this compound efficiently. This advancement allows for sustainable production methods that can yield higher concentrations of bioactive compounds .

Safety and Toxicity Studies

Overview

Understanding the safety profile of this compound is crucial for its application in various industries.

Case Study: Toxicity Assessment

Toxicity studies indicated that this compound does not exhibit cytotoxic effects on certain bacteria but can enhance susceptibility when exposed to copper ions. This information is vital for assessing its safety in agricultural applications .

Mécanisme D'action

Target of Action

Drimendiol is a drimane sesquiterpenoid that has been found to have activity against various types of yeast, including Candida albicans, C. krusei, and C. parapsilosis . The primary target of this compound is believed to be the enzyme lanosterol 14α-demethylase , which plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

This compound’s mode of action is thought to involve the inhibition of lanosterol 14α-demethylase . By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to alterations in the integrity and function of the fungal cell membrane . This disruption can inhibit the growth and proliferation of the yeast cells .

Biochemical Pathways

This compound affects the ergosterol biosynthesis pathway by inhibiting the enzyme lanosterol 14α-demethylase . Ergosterol is a key component of fungal cell membranes, and its disruption can lead to cell death . Therefore, the inhibition of this pathway is a common target for antifungal agents .

Pharmacokinetics

It is known that this compound is a product of the high-yield reduction of polygodial and isotadeonal with nabh in methanol .

Result of Action

The result of this compound’s action is the inhibition of yeast growth and proliferation . It has been shown to inhibit biofilm formation of C. albicans, S. aureus, and S. epidermidis with 50% biofilm inhibitory concentration values (BIC 50 s) of 25.5, 65.1, and 67.1 µg/ml, respectively .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of this compound involves the biotransformation of certain compounds by Cladosporium antarcticum, a fungus isolated from sediments of Glacier Collins in Antarctica . .

Analyse Biochimique

Biochemical Properties

Drimendiol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is synthesized from drimenol through the action of drimenol oxidase . This compound has been shown to inhibit the formation of biofilms by Candida albicans, Staphylococcus aureus, and Staphylococcus epidermidis, with biofilm inhibitory concentration values (BIC50) of 25.5, 65.1, and 67.1 µg/ml, respectively . This inhibition is likely due to its interaction with enzymes involved in biofilm formation, disrupting their normal function.

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been found to inhibit the production of alginic acid in biofilms of Pseudomonas syringae, suggesting a quorum sensing inhibitory effect . Additionally, this compound has been shown to cause hyphal cell wall damage and lipid peroxidation in Gaeumannomyces graminis var. tritici, a soilborne pathogen . These effects indicate that this compound can influence cell signaling pathways, gene expression, and cellular metabolism, leading to its antimicrobial properties.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. This compound has been shown to inhibit quorum sensing in Chromobacterium violaceum and reduce biofilm formation in Pseudomonas syringae . This inhibition is likely due to its binding interactions with quorum sensing molecules, preventing them from activating their target genes. Additionally, this compound has been found to inhibit the production of violacein, a quorum sensing-regulated pigment, further supporting its role as a quorum sensing inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has been shown to be stable under various conditions, with a shelf life of up to four years when stored at -20°C . Over time, this compound continues to exhibit its antimicrobial properties, with no significant degradation observed in in vitro studies . Long-term effects on cellular function have not been extensively studied, but its stability suggests that it can maintain its activity over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits antimicrobial properties without significant toxicity . At higher doses, this compound may cause adverse effects, including cytotoxicity and potential damage to cellular structures . Threshold effects have been observed, with higher concentrations required to achieve significant antimicrobial activity

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly in its synthesis from drimenol. The conversion of drimenol to this compound is catalyzed by drimenol oxidase, an enzyme that introduces a hydroxyl group at the C-12 position . This compound can further undergo oxidation to form other drimane sesquiterpenoids, such as polygodial . These metabolic pathways highlight the role of this compound in the biosynthesis of bioactive compounds with antimicrobial properties.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It has been shown to accumulate in specific cellular compartments, where it exerts its antimicrobial effects . The transport and distribution of this compound are likely mediated by its interactions with membrane transporters and binding proteins, facilitating its localization to target sites within the cell.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize to the cell membrane and other cellular compartments, where it can interact with its target biomolecules . This localization is likely directed by specific targeting signals and post-translational modifications that guide this compound to its site of action. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le Drimendiol peut être synthétisé à partir du drimenol par une réaction d'hydroxylation. Le processus implique l'utilisation d'une enzyme cytochrome P450, en particulier la drimenol oxydase, qui catalyse la conversion du drimenol en this compound . Cette réaction peut être effectuée dans des hôtes de levure ou de plantes exprimant le gène de la drimenol oxydase .

Méthodes de production industrielle

La production industrielle du this compound implique l'utilisation de plantes transgéniques ou de micro-organismes modifiés génétiquement pour exprimer l'enzyme drimenol oxydase. Ces organismes peuvent produire du this compound en grandes quantités, qui peuvent ensuite être extraits et purifiés pour diverses applications .

Analyse Des Réactions Chimiques

Types de réactions

Le Drimendiol subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé davantage pour former des composés tels que la cinnamolide.

Réduction : Le this compound peut être réduit pour former des sesquiterpénoïdes drimane.

Substitution : Les groupes hydroxyles du this compound peuvent participer à des réactions de substitution pour former divers dérivés.

Réactifs et conditions courants

Oxydation : Les réactifs courants comprennent les enzymes cytochrome P450 et l'oxygène moléculaire.

Réduction : Le borohydrure de sodium (NaBH4) dans le méthanol est couramment utilisé pour la réduction du this compound.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution impliquant les groupes hydroxyles.

Principaux produits formés

Cinnamolide : Formé par l'oxydation du this compound.

Sesquiterpénoïdes drimane : Formé par la réduction du this compound.

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme précurseur pour la synthèse de divers sesquiterpénoïdes drimane.

Biologie : Étudié pour son rôle dans les mécanismes de défense des plantes contre les herbivores et les pathogènes.

Médecine : Étudié pour ses propriétés antifongiques, en particulier contre les espèces de Candida.

Industrie : Utilisé dans le développement de biofongicides naturels pour une agriculture durable.

Mécanisme d'action

Le this compound exerce ses effets principalement par l'inhibition des enzymes fongiques. En particulier, il inhibe la lanostérol 14α-déméthylase, une enzyme impliquée dans la synthèse de l'ergostérol chez les champignons . Cette inhibition perturbe la membrane cellulaire fongique, ce qui entraîne la mort cellulaire .

Comparaison Avec Des Composés Similaires

Le Drimendiol est unique parmi les sesquiterpénoïdes drimane en raison de son schéma d'hydroxylation spécifique. Des composés similaires incluent :

Drimenol : Le précurseur du this compound, dépourvu du groupe hydroxyle supplémentaire.

Polygodial : Un dialdehyde sesquiterpénoïde drimane aux propriétés antifongiques puissantes.

Isodrimeninol : Un dérivé hydroxylé du drimenol aux activités biologiques similaires.

La structure et les activités biologiques uniques du this compound en font un composé précieux pour diverses applications scientifiques et industrielles.

Activité Biologique

Drimendiol, a drimane sesquiterpene alcohol derived from Drimys winteri, has garnered attention for its diverse biological activities, particularly in antimicrobial and antifungal properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, case studies, and research findings.

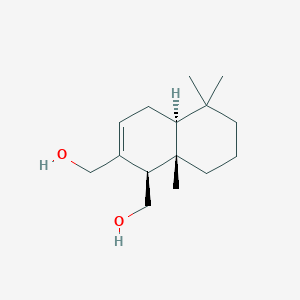

Chemical Structure and Properties

This compound is characterized by its unique drimane skeleton, which plays a crucial role in its biological activity. The compound's structure allows it to interact with various biological targets, leading to its potential therapeutic applications.

Antimicrobial Activity

1. Quorum Sensing Inhibition

This compound has been identified as an inhibitor of quorum sensing (QS) in bacteria. A study demonstrated that this compound significantly reduced violacein production in Chromobacterium violaceum ATCC 12472, indicating its potential as a QS inhibitor. This inhibition can decrease biofilm formation in pathogenic bacteria such as Pseudomonas syringae, enhancing the efficacy of biocides like CuSO4 against biofilms .

2. Antifungal Activity

This compound exhibits notable antifungal properties against various Candida species. Research showed that derivatives of this compound produced through biotransformation exhibited minimum inhibitory concentrations (MICs) lower than 15 µg/mL against Candida albicans, C. krusei, and C. parapsilosis. The mechanism of action is believed to involve the inhibition of lanosterol 14α-demethylase, a critical enzyme in ergosterol biosynthesis in fungi .

Case Studies

Case Study 1: Antifungal Efficacy Against Candida

In a study conducted on the antifungal activity of this compound derivatives, researchers isolated several compounds from Cladosporium antarcticum. The derivatives showed significant antifungal activity with MIC values ranging from 12 to 50 μg/mL. The study highlighted the potential for these compounds to serve as alternatives to conventional antifungal agents .

Case Study 2: Quorum Sensing and Biofilm Formation

Another investigation focused on the effects of this compound on biofilm formation in Pseudomonas syringae. The results indicated that this compound not only inhibited QS but also enhanced the biocidal effects of copper sulfate on established biofilms, suggesting its utility in agricultural applications where biofilm-related resistance is problematic .

Research Findings

Propriétés

IUPAC Name |

[(1R,4aS,8aS)-2-(hydroxymethyl)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-14(2)7-4-8-15(3)12(10-17)11(9-16)5-6-13(14)15/h5,12-13,16-17H,4,6-10H2,1-3H3/t12-,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTDAKOPPDXZDV-KCQAQPDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC=C(C2CO)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC=C([C@@H]2CO)CO)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of Drimendiol and what are its potential applications?

A1: this compound is a drimane sesquiterpenoid found in Drimys winteri, a Chilean native tree. Research suggests that this compound exhibits quorum sensing inhibition activity, making it a potential candidate for developing new antibacterial agents []. Additionally, studies have explored its antifungal properties against Candida yeast species [, ].

Q2: How does this compound exert its antifungal effects?

A2: While the exact mechanism of action is still under investigation, in silico studies propose that this compound might inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis. Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to antifungal effects [].

Q3: How effective is this compound against different Candida species?

A3: Research shows varying levels of efficacy against different Candida species. One study found that 3β-hydroxythis compound (a specific isomer of this compound) exhibited a minimum inhibitory concentration (MIC) lower than 15 µg/mL against Candida albicans, C. krusei, and C. parapsilosis [].

Q4: Beyond its antifungal activity, does this compound affect bacterial biofilms?

A4: Yes, this compound has been shown to decrease biofilm formation in Pseudomonas syringae strains. This effect, combined with its quorum sensing inhibition, enhances the biocidal activity of CuSO4 on P. syringae biofilms [].

Q5: What is the role of this compound in the biosynthesis of insect deterrents?

A5: this compound is an intermediate in the biosynthetic pathway leading to polygodial, a known insect antifeedant. A study identified a drimenol synthase (PhDS) and a drimenol oxidase (PhDOX1) from Persicaria hydropiper that can convert farnesyl diphosphate to this compound, which can then be further oxidized to polygodial [].

Q6: Can the genes involved in this compound biosynthesis be utilized for pest control?

A6: Research suggests this is a possibility. Heterologous expression of PhDS and PhDOX1 in yeast and Nicotiana benthamiana resulted in the production of this compound and other drimane derivatives, including cinnamolide, which also exhibits antifeedant activity against whiteflies and aphids [].

Q7: Has the complete structure elucidation of this compound and related compounds been achieved?

A7: Yes, studies have used 1D and 2D NMR (COSY, HSQC, and HMBC) spectra, HRESIMS, and comparison with existing data to fully characterize the structure of this compound, along with other drimane derivatives like polygodial, isotadeonal, and isodrimeninol [, ].

Q8: Are there any analytical techniques specifically used to quantify this compound?

A8: While specific methods for quantifying this compound are not detailed in the provided abstracts, GC-MS analysis is commonly used for identifying and quantifying sesquiterpenes, including drimane derivatives, in plant extracts []. Further research would be needed to establish specific and validated analytical methods for this compound quantification.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.